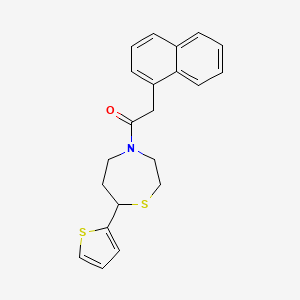![molecular formula C19H20BrN5O3 B2583701 9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887883-59-2](/img/structure/B2583701.png)
9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Activity
9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and related pyrimidopurinediones exhibit significant anti-inflammatory activity. Studies have shown that these compounds, particularly those with specific substitutions, demonstrate efficacy in models of chronic inflammation, comparable to naproxen. For example, certain derivatives with prenylated substituents have been identified for their cyclooxygenase inhibitory activity, without inducing gastric ulcers or ocular toxicity, which are common side effects associated with many anti-inflammatory agents (Kaminski et al., 1989).
Synthesis of Novel Ring Systems
The chemical structure of this compound serves as a foundational scaffold for the synthesis of new ring systems. Researchers have developed methodologies to synthesize [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems starting from related pyrimidopurinediones. These novel compounds expand the chemical space for potential pharmaceutical applications, showcasing the versatility of the core structure in medicinal chemistry (Hesek & Rybár, 1994).
Adenosine Receptor Antagonism
Compounds structurally related to this compound have been evaluated for their affinities to adenosine receptors. Specific derivatives have demonstrated potent antagonist activity at the A1 adenosine receptor, with selectivity over other subtypes. Such findings suggest potential applications in the modulation of adenosine receptor-mediated physiological processes, which could have implications for conditions such as cardiac arrhythmias and neurological disorders (Szymańska et al., 2016).
Ligands for 5-HT Receptors
Derivatives of this compound have been explored as ligands for serotonin (5-HT) receptors. These compounds, particularly those with arylpiperazine derivatives, exhibit high affinity for the 5-HT(1A) receptor, with potential implications for psychiatric and neurological conditions. The pharmacological profile of these compounds includes activities suggestive of anxiolytic and antidepressant-like effects, highlighting their potential therapeutic value (Jurczyk et al., 2004).
特性
IUPAC Name |
9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-11-8-23(14-6-4-13(20)5-7-14)18-21-16-15(24(18)9-11)17(27)25(10-12(2)26)19(28)22(16)3/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNZGMLXUIDHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

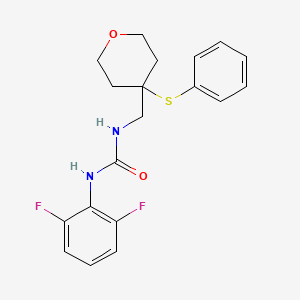
![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2583626.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)
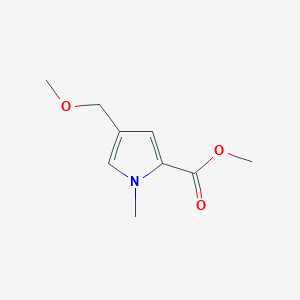
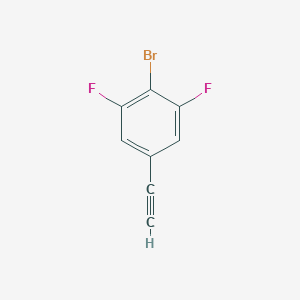
![(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide](/img/structure/B2583632.png)

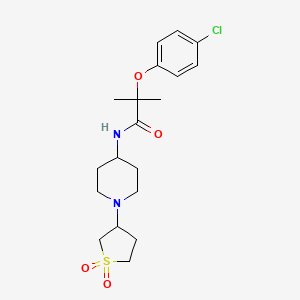
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
